molecular formula C11H10N4S B7466973 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

Cat. No. B7466973
M. Wt: 230.29 g/mol
InChI Key: QHKLSHIFWYJFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile, also known as MTBSTFA, is a chemical reagent that is widely used in scientific research. It is a derivatizing agent that is used to modify and analyze a wide range of chemical compounds. MTBSTFA is a colorless liquid that is soluble in most organic solvents. It is widely used in analytical chemistry, biochemistry, and pharmaceutical research.

Mechanism of Action

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. The reaction is catalyzed by a trace amount of acid such as trifluoroacetic acid or pyridine. The resulting derivatives are more volatile and stable than the original compounds, making them easier to analyze by GC-MS or LC-MS.
Biochemical and Physiological Effects:
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile does not have any biochemical or physiological effects on living organisms. It is a chemical reagent that is used in analytical chemistry, biochemistry, and pharmaceutical research.

Advantages and Limitations for Lab Experiments

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several advantages in lab experiments. It is a highly reactive derivatizing agent that reacts with a wide range of functional groups. It is also a volatile and stable reagent that produces derivatives that are easy to analyze by GC-MS or LC-MS. However, 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has some limitations. It can react with water and other protic solvents, which can interfere with the derivatization reaction. It can also produce unwanted side products such as bis(trimethylsilyl)benzene, which can interfere with the analysis of the target compound.

Future Directions

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several future directions in scientific research. It can be used to analyze a wider range of chemical compounds, including carbohydrates, lipids, and proteins. It can also be used to study metabolic pathways and identify biomarkers for diseases. In addition, new derivatizing agents can be developed that are more selective and sensitive than 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile. These new agents can be used to analyze complex mixtures of compounds and improve the accuracy and precision of analytical measurements.
Conclusion:
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is a chemical reagent that is widely used in scientific research. It is a derivatizing agent that is used to modify and analyze a wide range of chemical compounds. 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These derivatives are more volatile and stable than the original compounds, making them easier to analyze by GC-MS or LC-MS. 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several advantages in lab experiments, but also has some limitations. It has several future directions in scientific research, including the analysis of a wider range of chemical compounds and the development of new derivatizing agents.

Synthesis Methods

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is synthesized by reacting benzonitrile with 4-methyl-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by distillation or chromatography.

Scientific Research Applications

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is widely used in scientific research as a derivatizing agent. It is used to modify and analyze a wide range of chemical compounds, including amino acids, peptides, nucleotides, and steroids. 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile reacts with functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These derivatives are more volatile and stable than the original compounds, making them easier to analyze by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

properties

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4S/c1-15-8-13-14-11(15)16-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKLSHIFWYJFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

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